1-methyl-2-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex heterocyclic compound It features a benzodiazole core, a pyrazole moiety, and a pyrrolopyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole typically involves multi-step reactions. The key steps include:
Formation of the pyrazole moiety: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Construction of the pyrrolopyrrole ring: This involves the cyclization of appropriate precursors, often using palladium-catalyzed coupling reactions.
Integration of the benzodiazole core: This step may involve the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such complex heterocycles often employs automated synthesizers and high-throughput screening to optimize reaction conditions. The use of microwave-assisted synthesis and flow chemistry can enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide[][5].
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole core, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced heterocycles.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1-methyl-2-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-2-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-3-carboxylic acid: Shares the pyrazole moiety but lacks the benzodiazole and pyrrolopyrrole structures.
1-methyl-1H-benzimidazole: Contains the benzodiazole core but lacks the pyrazole and pyrrolopyrrole moieties.
Uniqueness
1-methyl-2-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is unique due to its combination of three distinct heterocyclic structures, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H22N6O |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C19H22N6O/c1-22-8-7-16(21-22)18(26)24-9-13-11-25(12-14(13)10-24)19-20-15-5-3-4-6-17(15)23(19)2/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
DXXMBAUUWMQVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
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